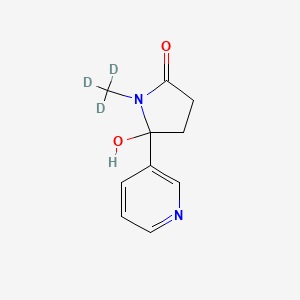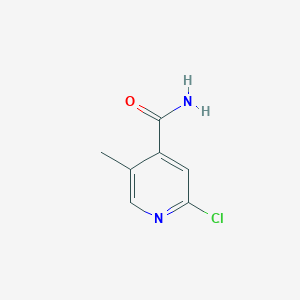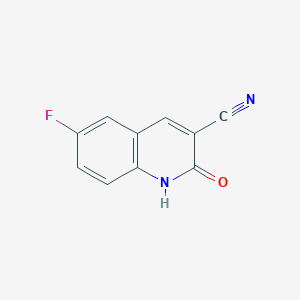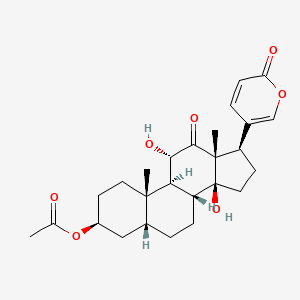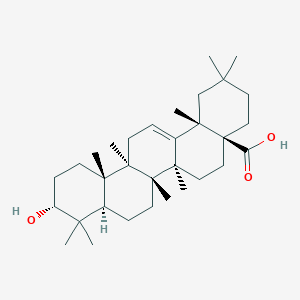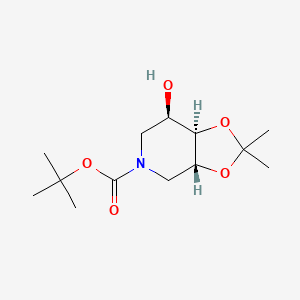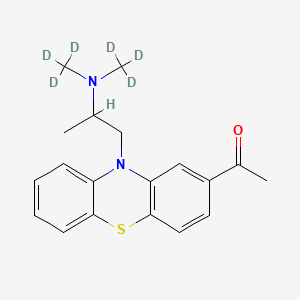
Acepromethazine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acepromethazine-d6 is a deuterated form of acepromethazine, a phenothiazine derivative with neuroleptic and anti-histamine properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acepromethazine, as the deuterium atoms can provide a distinct mass spectrometric signature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acepromethazine-d6 typically involves the incorporation of deuterium atoms into the acepromethazine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of acepromethazine can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions in the molecule.
Análisis De Reacciones Químicas
Types of Reactions
Acepromethazine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Acepromethazine-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound provide a distinct mass spectrometric signature, making it useful for studying the pharmacokinetics and metabolism of acepromethazine.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study drug interactions and the effects of acepromethazine on various biological systems.
Analytical Chemistry: this compound is used as an internal standard in analytical chemistry to quantify acepromethazine in biological samples.
Mecanismo De Acción
Acepromethazine-d6 exerts its effects through the same mechanism as acepromethazine. It acts as an antagonist on various receptors, including:
Dopaminergic Receptors: Blocks post-synaptic dopamine receptors, leading to its antipsychotic effects.
Histaminergic Receptors: Antagonizes histamine H1 receptors, resulting in its anti-histamine properties.
Adrenergic Receptors: Blocks alpha-adrenergic receptors, contributing to its sedative effects.
Muscarinic Receptors: Antagonizes muscarinic acetylcholine receptors, leading to its antiemetic effects.
Comparación Con Compuestos Similares
Acepromethazine-d6 is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative with anti-histamine and antiemetic properties.
Acepromazine: The non-deuterated form of acepromethazine, used primarily in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies, as well as in analytical chemistry as an internal standard.
Propiedades
Fórmula molecular |
C19H22N2OS |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/i3D3,4D3 |
Clave InChI |
XLOQNFNTQIRSOX-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




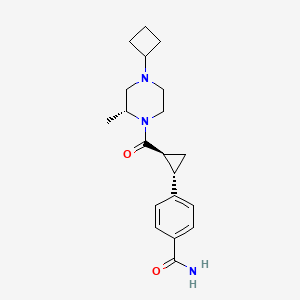
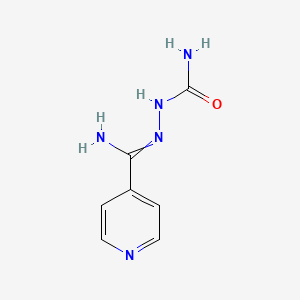
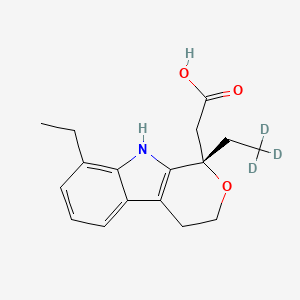
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
